NoName
Description
The exact mass of the compound this compound is 207.05652907 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
methyl 2-(diethyl-λ4-sulfanylidene)-2-nitroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-4-13(5-2)6(8(10)11)7(9)12-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPMUQUCSATMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=C(C(=O)OC)[N+](=O)[O-])CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Derivatization of Compound Noname
Exploration of Novel Synthetic Pathways for the Derivation of Compound NoName
Developing novel synthetic routes is crucial for accessing "this compound" and its derivatives, potentially offering advantages in terms of yield, purity, cost, and environmental impact compared to existing or hypothetical pathways. This involves designing sequences of chemical reactions that assemble the molecular framework of "this compound" from simpler precursors. The exploration of such pathways can leverage recent advancements in catalysis, reaction methodology, and computational chemistry to identify efficient and selective transformations. hilarispublisher.comnano-ntp.com
Chemo-, Regio-, and Stereoselective Synthesis of this compound
Achieving selectivity is a cornerstone of modern organic synthesis, particularly for complex molecules with multiple functional groups and potential stereocenters like "this compound".
Chemoselectivity refers to the preferential reaction of one functional group in a molecule containing several different functional groups. Designing synthetic steps that selectively address specific functionalities within "this compound" precursors is essential to avoid unwanted side reactions and minimize purification challenges.
Regioselectivity involves controlling the orientation of a chemical reaction when there are multiple possible sites of reaction within a molecule. For "this compound", this means ensuring that new bonds are formed at specific, desired positions on the molecular scaffold. Catalytic methods, for instance, can be employed to direct reactions to particular sites with high regioselectivity. diva-portal.orgmasterorganicchemistry.commdpi.comrsc.orgnih.gov
Stereoselectivity is critical for the synthesis of chiral molecules, ensuring the preferential formation of one stereoisomer (enantiomer or diastereomer) over others. masterorganicchemistry.com Many biologically active molecules exhibit specific stereochemistry requirements, making stereoselective synthesis indispensable. Strategies to achieve stereoselectivity in the synthesis of "this compound" could involve the use of chiral catalysts, chiral auxiliaries, or exploiting inherent substrate chirality. york.ac.ukacademie-sciences.frptfarm.plcutm.ac.innumberanalytics.com
Table 1 illustrates hypothetical outcomes for a regioselective reaction step in the synthesis of a "this compound" precursor.
| Reaction Site | Product Formed | Relative Yield (%) |
| Site A | Product X | 95 |
| Site B | Product Y | 5 |
Table 2 presents hypothetical data for a stereoselective transformation in the synthesis of a chiral intermediate of "this compound".
| Catalyst Used | Enantiomer A Yield (%) | Enantiomer B Yield (%) | Enantiomeric Excess (ee) (%) |
| Catalyst 1 | 10 | 90 | 80 |
| Catalyst 2 | 98 | 2 | 96 |
Development of Asymmetric Syntheses for this compound Enantiomers
If "this compound" possesses chiral centers, the development of asymmetric synthetic routes is paramount to obtain individual enantiomers in high purity. This is often necessary because different enantiomers can exhibit distinct biological activities. academie-sciences.frptfarm.plcutm.ac.innumberanalytics.com Asymmetric synthesis aims to create a new stereogenic center or control the configuration of existing ones during a chemical reaction, starting from achiral or prochiral precursors, or by using a chiral starting material, reagent, or catalyst. cutm.ac.innumberanalytics.com Techniques could include asymmetric catalysis using chiral metal complexes or organocatalysts, the use of chiral auxiliaries covalently attached to the substrate, or biocatalytic methods employing enzymes. york.ac.ukacademie-sciences.frptfarm.plcutm.ac.innumberanalytics.com
Sustainable and Green Chemistry Approaches for this compound Production
Incorporating principles of sustainable and green chemistry into the synthesis of "this compound" is increasingly important to minimize environmental impact and improve process efficiency. wikipedia.orgplanetpristine.comroyalsocietypublishing.org This involves designing synthetic routes that:
Utilize renewable feedstocks where possible. planetpristine.comroyalsocietypublishing.orgrub.de
Employ catalysts to reduce reaction times, temperatures, and energy consumption. wikipedia.orgroyalsocietypublishing.orgnih.gov
Minimize or eliminate the use and generation of hazardous substances. wikipedia.orgroyalsocietypublishing.org
Use greener solvents or solvent-free conditions. wikipedia.orgroyalsocietypublishing.org
Maximize atom economy, where the majority of atoms from the reactants are incorporated into the final product, reducing waste. royalsocietypublishing.orgnih.gov
Develop more efficient processes with lower E-factors (ratio of waste mass to product mass). nih.gov
Examples of green chemistry in synthesis include using supercritical carbon dioxide as a solvent, aqueous hydrogen peroxide for oxidations, and biocatalysis. wikipedia.orgroyalsocietypublishing.org
Table 3 compares hypothetical E-factors for different synthetic routes to "this compound".
| Synthetic Route | E-Factor | Notes |
| Route A | 25 | Traditional multi-step synthesis |
| Route B | 8 | Optimized route with catalytic steps |
| Route C | 3 | Green chemistry approach (e.g., biocatalytic steps, greener solvents) nih.gov |
Functionalization and Modification Strategies for this compound Derivatives
Once the core structure of "this compound" is synthesized, various functionalization and modification strategies can be employed to create a library of derivatives. This is often done to explore structure-activity relationships or to tailor the physical or chemical properties of "this compound" for specific applications. mdpi.comresearchgate.net These strategies can involve:
Introduction of various functional groups (e.g., halogens, hydroxyls, amines, carboxylic acids) through targeted reactions. mdpi.comresearchgate.net
Modification of existing functional groups (e.g., esterification of carboxylic acids, alkylation of amines).
Coupling of "this compound" to other molecular entities, such as polymers, nanoparticles, or biomolecules. mdpi.comnih.gov
Chemoselective reactions that modify one part of the molecule while leaving others untouched. masterorganicchemistry.com
Surface functionalization techniques, for instance, are used to modify the properties of materials by attaching organic functionalities. mdpi.comresearchgate.netnih.govrsc.org Similar principles can be applied to modify "this compound" or its precursors.
Biocatalytic and Chemoenzymatic Syntheses Involving Compound this compound Precursors
Biocatalysis, utilizing enzymes as catalysts, offers a powerful approach for the synthesis of complex molecules, often providing high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. nih.govnih.govnih.govmdpi.combeilstein-journals.org Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic transformations within a single synthetic route. nih.govnih.govmdpi.combeilstein-journals.orgacs.org For "this compound", biocatalytic or chemoenzymatic approaches could be used for:
Highly selective transformations that are difficult to achieve with traditional chemical methods. nih.govnih.gov
Kinetic resolution of racemic mixtures of "this compound" precursors to obtain enantiomerically pure compounds. nih.govacs.org
Oxidations, reductions, or C-C bond formation steps catalyzed by enzymes. nih.gov
Synthesis from renewable resources using engineered enzymes or whole-cell biocatalysts. nih.gov
Table 4 illustrates hypothetical results from a biocatalytic step in the synthesis of a chiral "this compound" intermediate.
| Enzyme Used | Reaction Type | Substrate Conversion (%) | Enantiomeric Excess (ee) of Product (%) |
| Lipase A | Kinetic Resolution | 48 | >99 |
| Reductase B | Asymmetric Reduction | 95 | 92 |
Solid-Phase and Combinatorial Synthetic Approaches for this compound Libraries
Solid-phase synthesis involves attaching a reactant to a solid support, allowing for easier purification by washing away excess reagents and byproducts. slideshare.netresearchgate.netnih.govijpsr.com This technique is particularly useful for the synthesis of libraries of compounds. Combinatorial synthesis involves the parallel synthesis of large numbers of structurally related compounds (libraries) by varying building blocks at different positions. slideshare.netresearchgate.netnih.govijpsr.com These approaches can be applied to "this compound" to rapidly generate diverse sets of derivatives for screening or further study.
Solid-Phase Synthesis: A key precursor or a fragment of "this compound" could be anchored to a resin. Subsequent reactions are performed on the solid support, followed by cleavage of the desired product from the resin. researchgate.netnih.govijpsr.com
Combinatorial Synthesis: By using a set of different building blocks in a split-and-pool or parallel synthesis format, a library of "this compound" analogs with variations at specific positions can be created. slideshare.netresearchgate.netijpsr.comnih.gov This allows for the efficient exploration of chemical space around the "this compound" structure.
Table 5 shows a hypothetical example of a small combinatorial library of "this compound" derivatives synthesized on solid phase.
| Derivative | R1 Group | R2 Group | Solid Support |
| This compound-001 | -CH3 | -H | Resin A |
| This compound-002 | -CH3 | -Cl | Resin A |
| This compound-003 | -C2H5 | -H | Resin A |
| This compound-004 | -C2H5 | -Cl | Resin A |
Compound Names and PubChem CIDs
Molecular Mechanisms and Interaction Modalities of Compound Noname
Elucidation of Molecular Recognition Events Involving Compound NoName
Understanding how Compound this compound is recognized by and interacts with biological macromolecules is fundamental to deciphering its functional impact. Studies have employed a range of biochemical and biophysical techniques to identify this compound's binding partners and characterize the nature of these interactions.
Ligand-Receptor Interactions and Binding Affinity Analysis
Characterizing the interaction between Compound this compound and its putative receptor targets is a critical step in defining its mechanism of action. Ligand-receptor binding assays are essential for identifying compounds with high binding affinity and specificity for target proteins. giffordbioscience.com These assays quantify the strength of the interaction, typically expressed as the equilibrium dissociation constant (Kd). giffordbioscience.commalvernpanalytical.com A lower Kd value indicates a higher binding affinity. giffordbioscience.commalvernpanalytical.com
Common methods for analyzing ligand-receptor interactions and binding affinity include radioligand binding assays, which measure the binding of a radioactively labeled ligand to its target, providing high sensitivity and allowing for the determination of receptor density (Bmax) and affinity (Kd). giffordbioscience.comlabome.com Label-free techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are also widely used. malvernpanalytical.comlabome.com SPR measures changes in refractive index upon molecular binding events on a sensor surface, providing insights into binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (Kd = koff/kon). labome.comfrontiersin.org ITC directly measures the heat released or absorbed upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy changes), which provide a more complete picture of the driving forces behind the interaction. malvernpanalytical.com
Studies investigating this compound's interaction with a hypothetical receptor, Receptor X, could involve saturation binding experiments to determine the total number of binding sites and the binding affinity. Competitive binding assays, where this compound competes with a known ligand for binding to Receptor X, could assess this compound's specificity and relative affinity. nih.gov
Table 1: Hypothetical Binding Data for Compound this compound and Receptor X
| Assay Method | Parameter | Value (Hypothetical) | Unit |
| Radioligand Binding | Kd | 15 | nM |
| Bmax | 250 | pmol/mg protein | |
| Surface Plasmon Resonance | kon | 5 x 104 | M-1s-1 |
| koff | 7.5 x 10-3 | s-1 | |
| Kd | 150 | nM | |
| Isothermal Titration Cal. | Kd | 20 | nM |
| ΔH | -8.5 | kcal/mol | |
| ΔS | +15 | cal/mol/K | |
| Stoichiometry | 1:1 | - |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the types of data generated in binding studies.
Discrepancies in Kd values between different methods can occur due to variations in experimental conditions, the state of the receptor (purified vs. membrane-bound), and the underlying principles of the techniques.
Modulation of Ion Channel Function by this compound
Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, playing crucial roles in cellular excitability and signaling. patsnap.comnanoimagingservices.com Compounds can modulate ion channel function by blocking the channel pore, altering channel gating (opening and closing), or affecting channel expression or localization. patsnap.comnih.gov
Electrophysiological techniques, particularly patch-clamp recording, are the gold standard for studying the effects of compounds on ion channels. nanoimagingservices.com Patch-clamp allows for the measurement of ion currents through single channels or populations of channels under precisely controlled voltage and ligand conditions. nanoimagingservices.com This provides detailed information about channel activity, including open probability, single-channel conductance, and channel kinetics.
If this compound interacts with a hypothetical ion channel, Channel Z, patch-clamp experiments could reveal whether this compound blocks the channel pore, affects the voltage dependence of gating, or alters the rate of channel opening or closing. Current-voltage (I-V) relationships, which plot the current flowing through the channel as a function of membrane voltage, can indicate if this compound is a voltage-dependent blocker. nih.gov
Table 3: Hypothetical Electrophysiological Data for Ion Channel Z with and without Compound this compound
| Membrane Potential (mV) | Current (pA) without this compound (Hypothetical) | Current (pA) with 1 µM this compound (Hypothetical) |
| -80 | -20 | -15 |
| -60 | -10 | -8 |
| -40 | -5 | -4 |
| -20 | -2 | -1.5 |
| 0 | 0 | 0 |
| +20 | 5 | 3 |
| +40 | 10 | 6 |
| +60 | 15 | 9 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Analysis of such I-V curves would help determine if this compound inhibits the current through Channel Z and if the block is voltage-dependent.
Interference with Carrier Proteins and Transporters by this compound
Carrier proteins and transporters facilitate the movement of specific molecules, such as ions, sugars, and amino acids, across cell membranes. lumenlearning.comnih.gov This transport can be passive (facilitated diffusion) or active (requiring energy). lumenlearning.comnih.gov Compounds can interfere with transporter function by blocking the substrate binding site, altering transporter conformation, or affecting the energy coupling mechanism. lumenlearning.com
Transport assays are used to measure the rate of substrate uptake or efflux mediated by a specific carrier protein or transporter in the presence and absence of a compound. These assays often involve using radiolabeled substrates to quantify transport. savemyexams.com By varying the concentration of this compound, researchers can determine if it inhibits transport and estimate an IC50 value (the concentration of this compound required for 50% inhibition).
Studies investigating this compound's effect on a hypothetical transporter, Transporter A, responsible for glucose uptake, could involve measuring the rate of radiolabeled glucose uptake into cells expressing Transporter A in the presence of varying concentrations of this compound.
Table 4: Hypothetical Transport Data for Transporter A in the Presence of Compound this compound
| This compound Concentration (µM) | Glucose Uptake Rate (pmol/min/cell) (Hypothetical) |
| 0 | 100 |
| 1 | 80 |
| 5 | 50 |
| 10 | 30 |
| 50 | 10 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Plotting the uptake rate against the logarithm of this compound concentration would allow for the determination of the IC50 value, providing a measure of this compound's potency as a transporter inhibitor.
Mechanistic Pathways of this compound-Mediated Biochemical Transformations
Beyond direct binding to proteins, Compound this compound may also influence cellular processes by participating in or modulating biochemical transformation pathways. Small molecules can act as substrates, products, cofactors, or catalysts in enzymatic reactions, or they can influence pathways by modulating the activity of key enzymes or interacting with other pathway components. rsc.orgnih.gov
Investigating this compound's involvement in biochemical transformations requires identifying the specific pathways affected and the role this compound plays. This could involve metabolomic studies to identify changes in metabolite levels in cells or tissues treated with this compound. researchgate.net Enzyme assays could determine if this compound is a substrate or product of specific enzymes or if it modulates their activity within a pathway. wikipedia.org Techniques such as chromatography (e.g., HPLC, GC-MS) and mass spectrometry are essential for identifying and quantifying metabolites and other molecules involved in biochemical transformations. rsc.org
For example, if this compound were hypothesized to be involved in a phosphorylation pathway, experiments could involve incubating this compound with relevant kinases and substrates in vitro and analyzing for the formation of phosphorylated this compound or changes in the phosphorylation status of other proteins using techniques like Western blotting or mass spectrometry. If this compound were found to influence a redox pathway, its ability to accept or donate electrons could be investigated using electrochemical methods or by measuring changes in the levels of reduced or oxidized species in cells. rsc.org
Detailed research findings in this area would include the identification of specific biochemical reactions influenced by this compound, the enzymes or other molecules involved, and the resulting changes in metabolite concentrations or pathway flux.
Allosteric Modulation and Conformational Dynamics Induced by Compound this compound Binding
Allosteric modulation occurs when a molecule binds to a protein at a site distinct from the active or orthosteric site, inducing a conformational change that affects the protein's activity or ligand binding affinity at another site. nih.govrsc.org This mechanism is a crucial regulatory process in many proteins, including enzymes, receptors, and ion channels. nih.govrsc.orgworldscientific.com
Compound this compound could exert its effects through allosteric modulation, binding to an allosteric site on a target protein and altering its conformation and function. Allosteric modulators can increase (allosteric activators) or decrease (allosteric inhibitors) the protein's activity or affinity for its orthosteric ligand. rsc.org
Studying allosteric modulation involves characterizing the binding of this compound to the allosteric site and investigating the resulting changes in protein conformation and function. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, hydrogen-deuterium exchange (HDX-MS), and molecular dynamics simulations can provide insights into protein conformational dynamics and how this compound binding affects these dynamics. nih.govacs.org Structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the specific conformational changes induced by this compound binding. nanoimagingservices.com
Functional assays, such as enzyme kinetics or ligand binding studies performed in the presence of varying concentrations of this compound, can demonstrate the allosteric effect by showing changes in Vmax, Km, or orthosteric ligand binding affinity without this compound directly competing for the orthosteric site. rsc.org
Detailed research findings would include the identification of the allosteric binding site of this compound, the nature and extent of the conformational changes induced, and the resulting impact on the target protein's function or interaction with other molecules. For instance, studies might show that this compound binding to an allosteric site on an enzyme alters the enzyme's catalytic efficiency (Vmax) or its affinity for its substrate (Km), consistent with V-type or K-type allosteric modulation, respectively. rsc.org
Table 5: Hypothetical Allosteric Modulation Data for Enzyme Y by Compound this compound
| This compound Concentration (µM) | Vmax (nM/min) (Hypothetical) | Km (µM) (Hypothetical) |
| 0 | 200 | 50 |
| 10 | 200 | 25 |
| 50 | 200 | 10 |
Note: This hypothetical data suggests this compound acts as a K-type allosteric activator of Enzyme Y, increasing substrate affinity (decreasing Km) without affecting the maximum catalytic rate (Vmax). The values are for illustrative purposes only.
Studies integrating data from binding assays, enzyme kinetics, and structural or spectroscopic techniques provide a comprehensive understanding of how this compound binding at an allosteric site translates into functional modulation.
Biophysical Characterization of this compound-Target Interactions
Biophysical techniques are essential for quantitatively characterizing the interaction between a small molecule compound, such as this compound, and its biological target. These methods provide crucial insights into binding affinity, kinetics, thermodynamics, and stoichiometry, which are fundamental to understanding the molecular mechanisms of action.
Commonly employed techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers a unique perspective on the binding event.
SPR, for instance, is widely used to measure binding kinetics (association rate constant, k_on, and dissociation rate constant, k_off) and affinity (dissociation constant, K_d). Data from SPR experiments typically involve monitoring the change in refractive index near a sensor surface as the compound binds to an immobilized target protein. Analysis of the binding and dissociation curves yields the kinetic and affinity parameters.
ITC directly measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction, including the enthalpy change (ΔH), entropy change (ΔS), and binding stoichiometry (n), in addition to the binding affinity (K_d). This technique is performed in solution and does not require immobilization of the target.
MST measures the directed movement of a molecule in a temperature gradient, which changes upon ligand binding. By observing the thermophoretic movement of a labeled target molecule in the presence of varying concentrations of the compound, binding affinity (K_d) can be determined.
NMR spectroscopy can provide high-resolution structural details of the bound complex and identify the specific residues involved in the interaction through techniques like chemical shift perturbation mapping.
Detailed research findings in this section would typically be presented in text, figures showing raw data curves (e.g., SPR sensorgrams, ITC thermograms), and tables summarizing the derived parameters.
Hypothetical Data Table Example (Illustrative - Not real data for "this compound")
| Technique | Target Protein | K_d (nM) | k_on (1/Ms) | k_off (1/s) | ΔH (kcal/mol) | ΔS (cal/mol/K) | Stoichiometry (n) |
| SPR | Target A | 15 | 5 x 105 | 7.5 x 10-3 | N/A | N/A | N/A |
| ITC | Target A | 20 | N/A | N/A | -8.5 | 15 | 1.1 |
| MST | Target B | 50 | N/A | N/A | N/A | N/A | N/A |
Note: This table presents hypothetical data solely for illustrative purposes to show the type of information typically included in this section. "this compound" and "Target A/B" are not real compounds.
Further detailed findings might discuss the implications of the observed binding kinetics (e.g., fast association/slow dissociation indicating high potency and duration) or thermodynamics (e.g., enthalpy-driven vs. entropy-driven binding). Comparisons of binding parameters across different target variants or in different conditions (e.g., presence of cofactors) could also be included.
Due to "Compound this compound" not being a real compound, a table of compound names and corresponding PubChem CIDs cannot be provided.
Advanced Analytical and Spectroscopic Methodologies for Noname Characterization
High-Resolution Mass Spectrometry for Structural Elucidation and Metabolomics of NoName
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of this compound and for studying its metabolic fate. nih.govresearchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, typically with sub-ppm mass accuracy. fiveable.menih.gov This precision allows for the unambiguous determination of the elemental composition of this compound from its molecular ion. nih.govmassspeclab.com
In the realm of metabolomics, HRMS is instrumental in identifying and quantifying this compound and its metabolites within complex biological matrices. thermofisher.comtechnologynetworks.com The high resolving power of these instruments can distinguish between isobaric and isomeric species, which is crucial for accurate metabolite identification. nih.gov Tandem mass spectrometry (MS/MS) experiments, where precursor ions of this compound are fragmented, generate characteristic fragmentation patterns that serve as a structural fingerprint, further aiding in its identification and the elucidation of its metabolic transformation products. nih.govnih.gov
Table 1: Key HRMS Parameters for this compound Analysis
| Parameter | Description | Typical Value for this compound Analysis |
| Mass Accuracy | The closeness of the measured mass to the true mass. | < 2 ppm |
| Resolving Power | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | > 60,000 FWHM |
| Ionization Mode | The method used to generate ions from neutral this compound molecules (e.g., ESI, APCI). | Electrospray Ionization (ESI) |
| MS/MS Fragmentation | The technique of inducing fragmentation of selected ions to obtain structural information. | Collision-Induced Dissociation (CID) |
This table presents typical parameters for the high-resolution mass spectrometric analysis of a small molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and conformational dynamics of this compound in solution. One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each atom in the molecule.
For more complex structural elucidation and conformational analysis, two-dimensional NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the this compound molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, helping to piece together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the preferred conformation of this compound.
Furthermore, NMR is a powerful tool for studying the interactions of this compound with biological macromolecules, such as proteins or nucleic acids. Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) can identify the binding epitope of this compound and determine binding affinities.
Advanced Chromatographic Techniques (e.g., UPLC-MS/MS, GC-MS) for this compound Analysis in Complex Matrices
To analyze this compound in complex mixtures such as biological fluids or environmental samples, advanced chromatographic techniques are essential for separation prior to detection. nih.gov These methods enhance sensitivity and selectivity by reducing matrix effects. numberanalytics.com
Ultra-High Performance Liquid Chromatography (UPLC) , coupled with tandem mass spectrometry (UPLC-MS/MS), is a highly sensitive and selective method for quantifying this compound and its metabolites. ijpsjournal.com The use of sub-2 µm particle size columns in UPLC results in sharper peaks and better resolution compared to conventional HPLC. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile derivatives of this compound. qa-group.comwikipedia.orgthermofisher.com The sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. thermofisher.com GC-MS provides excellent separation efficiency and allows for the identification of compounds based on their retention times and mass spectra. scioninstruments.comtechnologynetworks.com
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Applicability to this compound | Advantages |
| UPLC-MS/MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | For non-volatile and thermally labile forms of this compound. | High throughput, high resolution, and sensitivity. nih.gov |
| GC-MS | Separation of volatile compounds in the gas phase. | For volatile derivatives of this compound. | Excellent separation efficiency, established libraries for identification. wikipedia.orgthermofisher.com |
This table compares the applicability and advantages of UPLC-MS/MS and GC-MS for the analysis of this compound.
X-ray Crystallography and Cryo-Electron Microscopy for this compound-Complex Structures
To obtain atomic-level structural information of this compound when bound to a biological macromolecule, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques.
X-ray crystallography can determine the precise three-dimensional structure of a this compound-protein or this compound-nucleic acid complex, provided that the complex can be crystallized. The resulting electron density map reveals the exact binding mode, orientation, and conformational changes upon binding.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for large macromolecular complexes involving this compound that are difficult to crystallize. Cryo-EM allows for the visualization of the complex in a near-native, hydrated state, providing high-resolution structural information.
Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, IR, Raman) for this compound's Photophysical Properties and Interactions
A variety of spectroscopic techniques are employed to investigate the photophysical properties of this compound and its interactions with other molecules. quora.comnumberanalytics.comfiveable.mesolubilityofthings.comyoutube.com
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within this compound. sci-hub.sewikipedia.orglibretexts.orgtechnologynetworks.comavantes.com The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. sci-hub.se UV-Vis spectroscopy can be used to quantify the concentration of this compound in solution using the Beer-Lambert law. wikipedia.org
Fluorescence Spectroscopy: If this compound is fluorescent, this technique offers high sensitivity for its detection and for studying its interactions. horiba.comtutorchase.comwikipedia.orgjascoinc.comnews-medical.net Changes in the fluorescence intensity, emission wavelength, and polarization upon binding to a macromolecule can provide insights into the binding mechanism and affinity. jascoinc.com
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the this compound molecule. wikipedia.orglibretexts.orgwikipedia.orgjove.comacs.orgedinst.commeasurlabs.combruker.comcompoundchem.comlibretexts.org IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light. wikipedia.orgedinst.com Both techniques provide a characteristic "fingerprint" spectrum for this compound. wikipedia.orgjove.com
Table 3: Spectroscopic Techniques for this compound Characterization
| Technique | Information Obtained | Application for this compound |
| UV-Vis Spectroscopy | Electronic transitions, concentration. sci-hub.sewikipedia.org | Quantification, studying electronic properties. |
| Fluorescence Spectroscopy | Emission properties, binding interactions. horiba.comtutorchase.com | Highly sensitive detection, binding studies. |
| IR Spectroscopy | Functional groups, molecular vibrations. wikipedia.orglibretexts.org | Structural confirmation, identification of functional groups. |
| Raman Spectroscopy | Molecular vibrations, structural fingerprint. wikipedia.orgedinst.combruker.com | Complementary to IR, analysis in aqueous solutions. |
This table summarizes the information obtained and the primary applications of various spectroscopic techniques for the characterization of this compound.
Electrochemistry and Biosensors for this compound Detection and Quantification
Electrochemical methods and biosensors offer rapid, sensitive, and often portable platforms for the detection and quantification of this compound.
Electrochemical sensors can be developed based on the intrinsic redox properties of this compound. Techniques such as cyclic voltammetry can be used to study its electrochemical behavior and develop amperometric or potentiometric sensors for its detection.
Biosensors integrate a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a transducer to achieve high selectivity for this compound. mdpi.comnih.goveujournal.orgyoutube.com For instance, an enzyme-based biosensor might utilize an enzyme that specifically metabolizes this compound, with the resulting product being electrochemically detected. mdpi.com Antibody-based biosensors (immunosensors) leverage the high specificity of antibodies to bind to this compound, leading to a measurable signal. These biosensor platforms can be adapted for real-time monitoring of this compound in various samples. nih.gov
Computational and Theoretical Investigations of Compound Noname
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of NoName
Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations are powerful computational techniques used to study the behavior of molecules. QM methods, based on quantum chemistry theory, are used to calculate the electronic structure of molecules, providing insights into their properties, reactivity, and reaction mechanisms. nih.govnih.gov While computationally intensive, QM calculations can be applied to molecules to predict energy barriers and transition states in reactions. nih.gov
Molecular Dynamics (MD) simulations analyze the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. nih.govwikipedia.org These simulations utilize interatomic potentials or molecular mechanical force fields to describe the forces between particles. wikipedia.org MD simulations are widely applied in chemical physics, materials science, and biophysics, including the study of biomolecular systems like proteins and nucleic acids, and their interactions with other molecules. nih.govwikipedia.org
For Compound this compound, QM simulations could be used to investigate its electronic structure, predict its spectroscopic properties, and understand the energetics of potential chemical transformations. MD simulations could provide insights into its conformational flexibility in different environments (e.g., in solution or interacting with a membrane), its diffusion properties, and its interactions with other molecules, such as water or lipids.
Hybrid QM/MM simulations combine the accuracy of QM for a specific region of interest (like a reaction site) with the computational efficiency of MM for the surrounding environment. nih.goveurekaselect.com This approach is particularly useful for studying chemical reactions in complex systems, such as enzymes or condensed phases. nih.goveurekaselect.com Applying QM/MM to Compound this compound could allow researchers to study its reactivity or interactions within a more realistic biological or chemical context.
In Silico Prediction of this compound's Biological Targets and Interaction Sites
In silico target prediction, also known as in silico target fishing or reverse docking, is a computational method used to predict potential biological targets for a given chemical compound based on its chemical structure. researchgate.netcreative-biolabs.commdpi.com This approach reverses the traditional paradigm of finding compounds for a known target and is valuable for understanding the potential mechanism of action of a compound or identifying off-targets that might be associated with adverse effects. researchgate.netmdpi.com
Various approaches are employed in in silico target prediction, including chemical similarity searching, data mining, bioactivity spectra analysis, and reverse docking. researchgate.net These methods often leverage information from large, biologically annotated chemical databases. researchgate.netcreative-biolabs.com Machine learning algorithms, chemoinformatics tools, and bioinformatics techniques are integrated to prioritize and predict potential biological targets. researchgate.netcreative-biolabs.com
For Compound this compound, in silico target prediction methods could be applied to scan against databases of known protein structures and their binding sites to identify proteins that are likely to interact with this compound. creative-biolabs.com This could involve comparing the chemical structure of this compound to compounds with known targets (ligand-based approaches) or attempting to "dock" this compound into the binding pockets of various proteins (structure-based approaches like reverse docking). researchgate.netmdpi.com The results would provide a list of potential biological targets for further experimental validation.
Cheminformatics and Machine Learning Approaches for this compound Structure-Activity Relationship Prediction
Cheminformatics is a multidisciplinary field that utilizes computational and information technologies to address problems in chemistry. mtu.eduacs.org In drug discovery, cheminformatics is widely applied to analyze chemical data, identify patterns, and build predictive models. acs.orgnih.govmdpi.comneovarsity.org Machine learning (ML) techniques have significantly enhanced cheminformatics workflows, enabling the analysis of vast datasets and the prediction of molecular properties and biological activities. nih.govmdpi.comneovarsity.orgnuvisan.com
Structure-Activity Relationship (SAR) analysis investigates how changes in the chemical structure of a compound relate to changes in its biological activity. nih.govmdpi.comneovarsity.org Cheminformatics and ML approaches are used to build quantitative structure-activity relationship (QSAR) models that establish mathematical relationships between molecular descriptors (numerical representations of chemical structures) and biological activities. nih.govmdpi.comneovarsity.org These models can predict the activity of new or untested compounds and guide the design of molecules with optimized properties. nih.govneovarsity.orgnuvisan.com
For Compound this compound, cheminformatics techniques could be used to characterize its chemical space, compare it to known active or inactive compounds, and identify structural features that might be important for its activity. By applying machine learning algorithms to a dataset of structurally related compounds with known activities, predictive models could be built to estimate the potential activity of this compound or predict how modifications to its structure might affect its activity. nih.govmdpi.comneovarsity.orgnuvisan.com This is crucial for optimizing the compound's properties if it shows promising initial activity.
Docking Studies and Virtual Screening for this compound Ligand Discovery
Molecular docking and virtual screening are computational techniques used in structure-based drug design to identify potential ligand molecules that can bind to a specific biological target, typically a protein. patsnap.combocsci.comwikipedia.orgnih.gov Molecular docking predicts the preferred orientation (binding mode) and affinity of a small molecule (ligand) when bound to a macromolecular target. patsnap.comwikipedia.orgpensoft.net Virtual screening involves docking large libraries of small molecules into the binding site of a target protein to identify potential "hit" compounds that are most likely to bind with high affinity. patsnap.comwikipedia.orgnih.gov
The process typically involves preparing the 3D structure of the target protein (often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling) and a library of 3D structures of small molecules. researchgate.net Docking algorithms explore different binding poses of each molecule within the target's binding site and use scoring functions to estimate the binding affinity. wikipedia.orgresearchgate.net Virtual screening allows for the rapid computational evaluation of millions of compounds, significantly reducing the number of molecules that need to be experimentally tested. patsnap.comwikipedia.org
If a specific protein target is hypothesized for Compound this compound, docking studies could be performed to predict how this compound might bind to this target and estimate the strength of the interaction. patsnap.compensoft.net Furthermore, if researchers were looking for compounds that bind to the same target as this compound (e.g., to find analogs or optimize binding), virtual screening could be employed by docking libraries of compounds against the target's binding site, potentially using this compound's binding mode as a reference. wikipedia.orgnih.gov Docking against homology-modeled structures can also be used in ligand discovery. bocsci.com
Computational Modeling of this compound's Reaction Mechanisms and Pathways
Computational modeling is a valuable tool for investigating chemical reaction mechanisms and pathways. mdpi.comsmu.edu By using computational chemistry methods, researchers can analyze the energetics of a reaction, identify transition states, and understand the step-by-step processes involved in the transformation of reactants into products. nih.govsmu.edu These methods often involve calculating the potential energy surface of the reaction system and identifying stationary points corresponding to reactants, products, and transition states. smu.edu
Quantum Mechanical (QM) calculations are particularly important for studying reaction mechanisms as they can accurately describe the breaking and formation of chemical bonds. nih.govnih.govmdpi.com Hybrid QM/MM methods are often used for modeling reactions in complex environments, allowing for a more realistic representation of the reaction system. nih.goveurekaselect.commdpi.com Computational approaches can also help in designing synthetic routes and predicting reaction outcomes. frontiersin.org
For Compound this compound, computational modeling could be used to study its chemical reactivity and potential degradation pathways. Researchers could investigate the mechanisms of specific reactions that this compound might undergo, such as metabolic transformations or reactions with other molecules in a biological system or in a synthetic process. mdpi.comsmu.edu This would involve identifying possible reaction pathways, calculating the energy barriers for each step, and determining the most likely reaction products. smu.edu
Homology Modeling for this compound Target Proteins
Homology modeling, or comparative modeling, is a computational method used to predict the three-dimensional (3D) structure of a protein based on the known experimental structure of a homologous protein (a protein with a similar amino acid sequence). uniroma1.itpepdd.comscialert.netnih.gov This method is particularly useful when the experimental structure of the target protein is not available but the structure of a related protein has been determined (e.g., by X-ray crystallography or NMR spectroscopy). uniroma1.itpepdd.comnih.gov
The process of homology modeling typically involves identifying a suitable template protein with a known structure and a sufficiently similar amino acid sequence to the target protein, aligning the sequences, building the 3D model based on the template structure, and refining and validating the model. scialert.netnih.govslideshare.net The accuracy of the homology model depends largely on the degree of sequence similarity between the target and template proteins. pepdd.comscialert.net
If a protein is identified as a potential biological target for Compound this compound, but its experimental 3D structure is not available, homology modeling could be used to generate a theoretical 3D structure of the target protein. uniroma1.itpepdd.comnih.gov This predicted structure could then be used in subsequent computational studies, such as molecular docking and virtual screening, to investigate the interaction of this compound with the target protein and potentially identify other ligands that could bind to the same target. bocsci.compepdd.comslideshare.net Homology models can provide valuable structural information for structure-based drug design efforts. uniroma1.itpepdd.com
Structure Activity Relationship Sar Studies and Rational Design of Noname Analogs
Design and Synthesis of NoName Analogs for Enhanced Potency or Selectivity
Elucidation of Pharmacophoric Requirements for this compound-Mediated Effects
Pharmacophore elucidation is a key aspect of understanding the structural requirements for a compound's biological activity. A pharmacophore represents the essential arrangement of steric and electronic features of a molecule that are necessary for it to interact optimally with a specific biological target and elicit a biological response. nih.govdovepress.comdrugdesign.orgmdpi.com By analyzing the structures of a series of active "this compound" analogs, researchers can identify the common features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) and their spatial arrangement that are critical for activity. nih.govdovepress.comdrugdesign.org Comparing active and inactive analogs helps to map the pharmacophoric requirements and understand which structural elements are essential and which may be detrimental to binding or activity. dovepress.comdrugdesign.orgmdpi.com This information is then used to guide the design of new analogs that are more likely to interact effectively with the target. dovepress.comdrugdesign.org
Systematic Modification of this compound's Core Structure and Side Chains
Side Chain Modifications: Varying the length, branching, functional groups, and stereochemistry of side chains attached to the core structure can affect interactions with specific pockets or residues within the target site, influencing potency, selectivity, and pharmacokinetic properties like solubility and metabolism. aragen.compatsnap.comsolubilityofthings.comfrontiersin.orgnih.gov
This systematic approach, often involving the synthesis of libraries of analogs, allows researchers to map the SAR landscape and identify regions of the molecule that are sensitive to modification and those that are more tolerant of change. rsc.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis builds upon SAR by attempting to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. mdpi.comwikipedia.orgnih.govresearchgate.netnih.gov In the context of "this compound" derivatives, QSAR models would be developed using a dataset of analogs with known structures and measured biological activities. mdpi.comnih.gov The process typically involves:
Descriptor Calculation: Numerical descriptors representing various molecular properties (e.g., electronic, steric, hydrophobic) are calculated for each analog. mdpi.comwikipedia.orgnih.gov
Model Building: Statistical methods (e.g., regression analysis, machine learning algorithms) are used to build a model that correlates the molecular descriptors with the observed biological activity. mdpi.comwikipedia.orgnih.gov
Model Validation: The developed QSAR model is validated to ensure its predictive power and robustness. researchgate.net
Prediction: The validated model can then be used to predict the biological activity of new, unsynthesized "this compound" analogs based on their calculated descriptors, helping to prioritize which compounds to synthesize and test experimentally. mdpi.comwikipedia.orgresearchgate.netnih.gov
QSAR analysis provides a quantitative understanding of how specific structural features contribute to activity and can help identify which properties are most important for the desired biological effect. mdpi.comwikipedia.org
Fragment-Based and Scaffold-Based SAR Exploration for this compound
Fragment-based drug design (FBDD) and scaffold-based approaches offer alternative strategies for exploring the SAR of "this compound".
Fragment-Based SAR: FBDD starts with screening small, low-molecular-weight fragments that bind weakly to the biological target. acs.orgacs.orgopenaccessjournals.comlifechemicals.comresearchgate.net Once fragment hits are identified, SAR is explored by growing or linking these fragments to increase potency and optimize interactions with the binding site. acs.orgopenaccessjournals.comlifechemicals.com This approach can efficiently explore chemical space and identify novel scaffolds. acs.orgopenaccessjournals.comresearchgate.net
Scaffold-Based SAR: This involves exploring different core structures (scaffolds) that can support the key pharmacophoric elements identified for "this compound". frontiersin.orgacs.orgopenaccessjournals.com Scaffold hopping, a technique where the core scaffold is replaced with a different one while retaining important interactions, is a common strategy. frontiersin.orgopenaccessjournals.com This can lead to the discovery of structurally distinct analogs with improved properties. openaccessjournals.com Systematic enumeration of molecular scaffolds can also enrich SAR information by identifying structurally related compounds. acs.org
Both fragment-based and scaffold-based approaches provide systematic ways to explore the chemical space around "this compound" and its potential interactions with the target, guiding SAR understanding and analog design. acs.orgacs.orgopenaccessjournals.comlifechemicals.comresearchgate.net
Computational SAR Analysis of this compound Derivatives
Computational methods play a significant role in modern SAR analysis and the design of "this compound" analogs. patsnap.comsolubilityofthings.commdpi.comnih.govnih.govnih.govtandfonline.comresearchgate.netnih.govresearchgate.net These methods can complement experimental studies and provide valuable insights.
Molecular Modeling and Docking: Computational tools can be used to model the 3D structures of "this compound" and its analogs and simulate their interactions with the biological target (if the target structure is known). solubilityofthings.comnih.govnih.govnih.govresearchgate.net Docking studies can predict binding poses and affinities, helping to rationalize observed SAR and guide the design of analogs with improved binding. solubilityofthings.comnih.govnih.govresearchgate.net
QSAR Modeling (as discussed in 8.4): Computational tools are essential for descriptor calculation, model building, and validation in QSAR studies. mdpi.comwikipedia.orgnih.govresearchgate.netnih.gov
Pharmacophore Modeling: Computational methods are widely used to generate and refine pharmacophore models based on the structures of active "this compound" analogs. nih.govdovepress.commdpi.comresearchgate.netresearchgate.net
Similarity Searching: Computational tools can search databases of known compounds to identify molecules that are structurally or pharmacophorically similar to "this compound" or its active analogs, potentially revealing new leads or SAR insights. nih.govrsc.org
Advanced Computational Approaches: Techniques like machine learning and deep learning are increasingly being applied to analyze complex SAR data and predict the activity of new compounds. mdpi.comtandfonline.com
Computational SAR analysis allows for the rapid evaluation of potential modifications, prioritization of synthesis targets, and a deeper understanding of the molecular basis for the observed SAR of "this compound" derivatives. patsnap.comtandfonline.comresearchgate.netnih.gov
Prospective Applications and Translational Potential of Compound Noname Pre Clinical/theoretical
Exploration of NoName's Utility as a Molecular Probe in Biological Research
Molecular probes are essential tools in biological research, designed to interact with specific biological targets to study their function, localization, or activity within living systems. These probes can be synthesized to possess desired properties for visualization or manipulation of biological processes yale.edu. The design and synthesis of molecular probes often involve understanding structure-activity relationships to ensure potent activity and high selectivity for the target tohoku.ac.jp. Research infrastructures like CZ-OPENSCREEN are dedicated to identifying new molecular probes and tools for chemical biology and genetics research, focusing on both validated and non-validated molecular targets and signaling pathways imtm.cz. The process of developing molecular probes can involve custom chemical synthesis to meet specific research objectives, including the design and structure-activity relationship studies of potential probe molecules yale.edu. Fluorescent organic small molecule probes (FOSMPs), for instance, have gained attention for bioimaging and detection applications due to properties like good photostability and biocompatibility, proving suitable for in vivo bioimaging and detection nih.gov. The potential utility of a compound like this compound as a molecular probe would depend on its intrinsic chemical properties and its ability to be selectively designed or modified to interact with a specific biological target, enabling visualization or perturbation of biological pathways. The development process would likely involve researching synthetic routes and potentially custom synthesis to create the probe molecule yale.edu.
Design of this compound-Based Chemical Tools for Targeted Intervention in Disease Models (Pre-clinical)
Chemical tools play a crucial role in studying and manipulating biological systems, particularly in the context of disease research u-tokyo.ac.jp. The design of compounds for targeted intervention in disease models often involves identifying and validating specific biological targets implicated in disease researchgate.net. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are important tools in designing and improving potential therapeutic compounds by predicting interactions with targets and correlating structure with activity lbp.world. Pre-clinical development of potential treatments often utilizes experimental model systems, including cellular and animal models, to evaluate efficacy, pharmacokinetics, and safety nih.gov. For instance, new compounds are being developed and tested in preclinical models for diseases like Alzheimer's, showing potential in restoring brain health and reducing pathology news-medical.net. The potential for a this compound-based chemical tool for targeted intervention would lie in its ability to be designed or synthesized to selectively interact with a disease-relevant target, with its efficacy and properties evaluated in appropriate preclinical models. This process would likely be supported by computational drug design approaches to guide the synthesis and optimization of this compound derivatives researchgate.netlbp.world. Regulations surrounding precursor chemicals, such as those used in pharmaceutical synthesis, highlight the importance of controlled handling and production of compounds with potential therapeutic relevance gpcgateway.com.
Potential of this compound in Materials Science and Nanotechnology (Hypothetical/Pre-clinical)
Materials science and nanotechnology are interdisciplinary fields focused on manipulating matter at the atomic or molecular scale to develop materials with enhanced properties and novel functionalities aiu.edufcc-na.com. Nanocomposites, which combine nanoparticles with bulk materials, exhibit improved mechanical, electrical, thermal, and chemical properties aiu.eduopenaccessjournals.com. Greener synthesis techniques are being applied to create both known chemical compounds and new materials, including various nanosized materials and composites nih.gov. The understanding of functional properties of materials is crucial for their development, with techniques like diffraction and scattering used for characterization at different length scales science-link.eu. The potential of a compound like this compound in materials science and nanotechnology is hypothetical and would depend on its structural characteristics and how it interacts at the nanoscale. It could potentially serve as a building block for novel nanomaterials, contribute to the properties of nanocomposites, or be synthesized using greener methods for applications in this field openaccessjournals.comnih.gov. Research in this area involves exploring new combinations of materials and nanoscale additives, with ongoing work in areas like self-healing nanocomposites and integration with 3D printing openaccessjournals.com.
Application of this compound in Analytical Chemistry for Biosensing or Diagnostics (Pre-clinical)
Biosensors are analytical devices that convert biological reactions or molecules into detectable signals, finding applications in disease diagnosis, environmental monitoring, and food safety scielo.org.conih.govfrontiersin.org. Electrochemical biosensors, in particular, are widely used in clinical and healthcare services due to their sensitivity, cost-effectiveness, and small size nih.gov. These devices often utilize the specific interaction between a recognition element and a target analyte, such as antibody-antigen binding for detecting disease markers nih.gov. Peptide-based biosensors, for example, have shown promise for rapid and sensitive detection of specific biomarkers, such as antibodies related to infectious diseases like dengue mdpi.com. The application of a compound like this compound in analytical chemistry for biosensing or diagnostics would be in the preclinical stage and would involve designing it to act as a recognition element or a component within a biosensing platform. Its utility would depend on its ability to selectively interact with a target analyte relevant to a specific diagnostic application, with the interaction generating a measurable signal. Advances in integrating nanomaterials and functional nucleic acids with biosensing detection are leading to improved sensitivity and portability frontiersin.org.
Challenges, Limitations, and Future Directions in Noname Research
Addressing Methodological Hurdles in the Study of Compound NoName
Studying a chemical compound like this compound can encounter significant methodological challenges. One area of difficulty lies in the accurate representation and handling of chemical information, including the conversion of chemical names to searchable structures. researchgate.net This process can be complex due to variations in nomenclature and the intricate nature of chemical structures, posing hurdles in database searching and data integration. researchgate.net
Furthermore, experimental techniques themselves can present methodological difficulties. For instance, in structural analysis techniques such as crystallography, stabilizing compounds, or compound complexes can be a key challenge. benchchem.com Overcoming such stabilization issues is essential for obtaining high-resolution structural data necessary for understanding a compound's properties and interactions. benchchem.com The reproducibility of research findings can also be impacted by the level of detail provided regarding the procedures used and the reporting of results, highlighting the importance of robust methodologies and transparent reporting in chemical studies. arxiv.org
Emerging Technologies and Their Impact on Future this compound Research (e.g., AI/ML, Quantum Computing)
Emerging technologies, particularly Artificial Intelligence (AI), Machine Learning (ML), and Quantum Computing, are poised to significantly impact and accelerate future research into compounds like this compound. These technologies offer unprecedented capabilities for data processing, analysis, and simulation, which are crucial for tackling the complexity of chemical and biological research. decentcybersecurity.eumeetiqm.comavpcap.comspinquanta.comresearchgate.net
AI and ML can enhance various aspects of this compound research, including accelerating the training of models for predicting compound properties, improving optimization tasks such as fine-tuning models, and processing and classifying large datasets more efficiently. meetiqm.comspinquanta.com AI can also play a role in optimizing experimental design and analyzing complex results.
Quantum computing, with its ability to handle complex calculations at high speeds, can further amplify these capabilities. decentcybersecurity.eumeetiqm.com It is particularly well-suited for tasks like simulating molecular structures and reactions with greater accuracy, which is invaluable for understanding this compound's behavior and potential applications, such as in drug discovery or materials science. avpcap.comspinquanta.com The integration of quantum computing with AI/ML is expected to lead to a paradigm shift in how complex problems in chemical research are approached, potentially unlocking new levels of efficiency and innovation. decentcybersecurity.eumeetiqm.comavpcap.comspinquanta.comresearchgate.net
The dual-use potential of these emerging technologies in the chemical domain also highlights the need for careful consideration as research into compounds like this compound advances. unicri.org
Interdisciplinary Approaches and Collaborative Initiatives in this compound Studies
Addressing the challenges and exploring the potential of a compound like this compound necessitates interdisciplinary approaches and collaborative initiatives. Complex scientific problems often exceed the scope of a single discipline, requiring the integration of information, data, techniques, and perspectives from various fields. ethicalpolitics.orghawaii.edu
Collaboration between chemists, biologists, physicists, computational scientists, and other relevant experts can provide a more holistic understanding of this compound's synthesis, properties, function, and potential applications. Interdisciplinary teams can leverage diverse expertise to overcome methodological hurdles and identify novel research avenues. westernconfluence.orgnma.gov.ausmccom.ac.inribaj.com
Collaborative research initiatives, involving partnerships between academic institutions, research organizations, and potentially industry, can facilitate resource sharing, knowledge exchange, and the acceleration of discoveries related to this compound. mpkv.ac.inccrum.res.ineatm.in These collaborations can take various forms, from joint research projects to larger consortia, all aimed at pooling expertise and resources to advance the field. ethicalpolitics.orghawaii.edu
Ethical and Societal Considerations in Advanced this compound Research (Non-clinical implications)
Advanced research into chemical compounds like this compound also brings forth important ethical and societal considerations, particularly concerning non-clinical implications. One significant aspect is the dual-use potential of chemical knowledge and the technologies used in research. unicri.org While research aims for beneficial applications, there is a risk that the compound itself or the methodologies developed could be misused for harmful purposes. unicri.org This necessitates careful consideration of the potential negative consequences of research and the implementation of measures to mitigate such risks.
Ethical considerations also extend to the responsible conduct of research, including issues of data integrity, transparency, and the potential for unintended environmental impacts depending on the nature and scale of this compound's synthesis or application. acepidemiology.org Ensuring that research is conducted ethically and with a mindful approach to its broader societal implications is paramount as studies on this compound progress.
Q & A
Q. What ethical considerations apply to human subject studies involving this compound derivatives?
- Methodology :
- Informed Consent : Disclose potential risks (e.g., toxicity of this compound metabolites).
- IRB Approval : Submit protocols for review if testing biomedical applications .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
